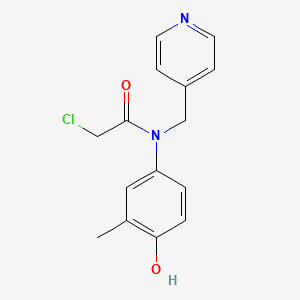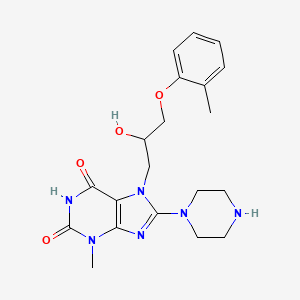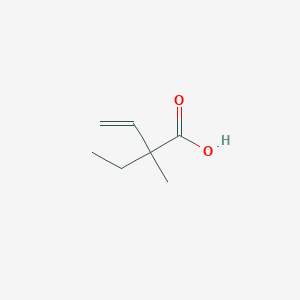
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide is a chemical compound with the molecular formula C11H12I2N2 It is known for its unique structure, which consists of two pyridinium rings connected by a methylene bridge, with iodine atoms attached to the nitrogen atoms
Preparation Methods
The synthesis of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide typically involves the reaction of 4-picoline with methyl iodide, followed by the addition of iodine. The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the process is carried out under reflux to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles such as halides, hydroxides, or amines. Common reagents for these reactions include sodium halides, sodium hydroxide, and primary or secondary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridinium-based alcohols or amines.
Scientific Research Applications
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium-based compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the study of DNA interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can intercalate into DNA, disrupting its structure and function, which may lead to antimicrobial or antiviral effects. Additionally, it can act as a redox-active agent, participating in electron transfer reactions that influence cellular processes.
Comparison with Similar Compounds
1-Methyl-4-(pyridiniomethyl)-pyridinium diiodide can be compared with other similar compounds, such as:
1,1’-Dimethyl-4,4’-bipyridinium diiodide: This compound has a similar structure but with two methyl groups instead of one. It is known for its use as a herbicide (paraquat).
4,4’-Bipyridinium derivatives: These compounds share the bipyridinium core structure and are used in various applications, including as redox-active materials and in the study of electron transfer processes.
The uniqueness of this compound lies in its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-9-5-12(6-10-13)11-14-7-3-2-4-8-14;;/h2-10H,11H2,1H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFVMFDRBHPZPF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C[N+]2=CC=CC=C2.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2788476.png)
![1-(tert-butyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2788478.png)
![methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2788479.png)


![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2788483.png)
![2-[2-methoxy-4-(2H-1,2,3,4-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B2788484.png)
![2-(isopentylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2788485.png)

![2-((4-fluorophenyl)thio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2788488.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidine](/img/structure/B2788492.png)


![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)
